N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
N-{3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a triazole-acetamide derivative featuring:
- A 1,2,4-triazole core substituted with a 4-methoxyphenylethyl group.
- An acetamide linker connected to a 3-oxo-isoindoline moiety.
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C21H21N5O3/c1-29-14-9-6-13(7-10-14)8-11-18-23-21(26-25-18)24-19(27)12-17-15-4-2-3-5-16(15)20(28)22-17/h2-7,9-10,17H,8,11-12H2,1H3,(H,22,28)(H2,23,24,25,26,27) |
InChI Key |
UFEWZPHUQKTADP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Formation of 1,2,4-Triazole-3-thione
The synthesis begins with the preparation of 1,2,4-triazole-3-thione (6 ), as demonstrated in analogous protocols. Hydrazinolysis of ethyl 2-(1H-indol-3-yl)acetate (2 ) with hydrazine hydrate yields 2-(1H-indol-3-yl)acetohydrazide (3 ), which reacts with 3,4-dichlorophenyl isothiocyanate (4 ) to form intermediate 5 . Cyclization under reflux with potassium hydroxide (KOH) produces the triazole-3-thione 6 in 75% yield.
Alkylation with 2-Bromo-N-arylacetamides
The alkylation of triazole-3-thione 6 with 2-bromo-N-(4-methoxyphenethyl)acetamide introduces the 4-methoxyphenethyl group. This reaction is conducted in dichloromethane with pyridine as a base, stirred at 25°C for 24–48 hours. The product precipitates upon addition of n-hexane and is recrystallized from ethanol.
Table 1: Optimization of Triazole Alkylation
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 79 | |
| Base | Pyridine | 82 | |
| Temperature | 25°C | 75 | |
| Reaction Time | 24–48 h | 80 |
Synthesis of the Isoindolinone-Acetamide Moiety
The isoindolinone fragment is synthesized via Ugi four-component reactions (Ugi-4CR) or copper-catalyzed cyclization.
Ugi Four-Component Reaction
A Ugi-4CR involving 2-nitrobenzaldehyde, aniline, methyl isocyanide, and acetic acid forms the isoindolin-2-yl-acetamide precursor. Cyclization under copper catalysis (CuBr, Cs₂CO₃, DMSO, 90°C, 16 h) yields the isoindolinone scaffold in up to 90% yield.
Copper-Catalyzed Cyclization
Alternative methods employ phenylethyne derivatives and copper bromide (CuBr) in polyethylene glycol (PEG) at 100°C for 2 hours, achieving regioselective isoindolinone formation with Z/E ratios ≥94:6.
Table 2: Comparative Analysis of Isoindolinone Synthesis
| Method | Catalyst | Temperature | Yield (%) | Regioselectivity | Source |
|---|---|---|---|---|---|
| Ugi-4CR | CuBr | 90°C | 90 | N/A | |
| Copper-Catalyzed | CuBr | 100°C | 93 | 94:6 |
Coupling of Triazole and Isoindolinone Fragments
The final step involves coupling the 1,2,4-triazole derivative with the isoindolinone-acetamide via amide bond formation.
Amidation Using Carbodiimide Coupling
Activation of the carboxylic acid group in the isoindolinone-acetamide with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitates coupling with the triazole amine. The reaction proceeds in dry tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.
Direct Alkylation
Alternatively, alkylation of the triazole-thione with 2-bromoacetamide-linked isoindolinone in dichloromethane/pyridine achieves the desired product.
Table 3: Coupling Reaction Conditions
| Method | Reagent | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Carbodiimide | DCC/NHS | THF | 85 | |
| Direct Alkylation | Pyridine | Dichloromethane | 78 |
Structural Characterization and Validation
Critical validation steps include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
NMR Spectroscopy
¹H NMR of the final compound exhibits characteristic signals:
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form derivatives with altered properties.
Reduction: Reduction leads to modified functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: These depend on reaction conditions and substituents but may include regioisomers and stereoisomers.
Scientific Research Applications
Compound X finds applications in:
Medicine: Potential as an anticancer agent or in other therapeutic areas.
Chemistry: As a building block for novel compounds.
Biology: Studying cellular pathways and molecular interactions.
Industry: In drug development or materials science.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues from Evidence
Triazole-Acetamides with Aromatic Substituents
- Compound 6a ():
- Structure: 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide.
- Key Differences:
- Triazole Position: 1,2,3-triazole vs. 1,2,4-triazole in the target.
- Substituents: Naphthalene-oxy group vs. 4-methoxyphenylethyl and isoindoline in the target.
- Impact: The naphthalene group enhances hydrophobicity, while the methoxyphenylethyl chain in the target may improve membrane permeability.
Indazole and Isoindoline Derivatives
- N3-Acyl-N5-Aryl-3,5-Diaminoindazole Analogues (): Structure: Indazole core with ethoxyphenyl and morpholine-carbonyl groups. Key Differences:
- Core Structure: Indazole vs. isoindoline in the target.
- Functional Groups: Ethoxy and morpholine substituents vs. methoxy and 3-oxo groups.
Thiazolidinone-Indole Hybrids ():
- Structure: Thiazolidinone linked to indole via a sulfanyl-acetamide.
- Key Differences: Heterocycles: Thiazolidinone vs. triazole in the target. Linker: Sulfanyl group vs. acetamide in the target.
Spectroscopic Data
Anti-Proliferative Activity
- Target Compound: Not explicitly tested in evidence, but isoindoline derivatives () show anti-proliferative activity.
- Compound FP1–12 (): Hydroxyacetamide-triazole derivatives with IC₅₀ values <10 μM in cancer cell lines.
- Comparison: The target’s methoxyphenylethyl group may enhance lipophilicity, improving cell penetration over hydroxyacetamides.
Solubility and Lipophilicity
| Compound | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|
| Target | ~450 | 3.5 |
| 6c () | 404 | 2.8 |
| Thiazolidinone () | ~550 | 4.1 |
- Key Insight: The target’s moderate logP balances solubility and membrane permeability, favorable for oral bioavailability.
Crystallographic and Computational Insights
- SHELX Refinement (): Used for structural determination of analogues. The target’s crystal packing (if resolved) would likely show hydrogen bonds between the 3-oxo group and triazole N-atoms.
- ChemGPS-NP (): A computational tool for virtual screening. The target’s isoindoline and methoxyphenyl groups place it in a distinct chemical space compared to naphthalene-containing analogues.
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Core framework construction : Formation of the 1,2,4-triazole ring via cyclization of thiosemicarbazides or hydrazides under controlled pH and temperature .
- Functionalization : Introduction of the 4-methoxyphenethyl and isoindolone moieties via nucleophilic substitution or coupling reactions, requiring catalysts like pyridine or zeolites .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural characterization be validated for this compound?
Use a combination of:
- Spectroscopic techniques : -NMR (to confirm proton environments of methoxy and triazole groups) and -NMR (to verify carbonyl and aromatic carbons) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation .
- X-ray crystallography : To resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for analogous triazole derivatives .
Q. What preliminary assays are recommended to screen bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Kinase or protease inhibition assays, given the triazole’s role in binding ATP pockets .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent variation : Synthesize analogs with halogens (Cl, Br) or bulky groups on the phenyl ring to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Replace the isoindolone moiety with phthalimide or quinazolinone to evaluate scaffold flexibility .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with triazole N-atoms) .
Q. How can contradictory bioactivity data be resolved?
- Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
- Off-target profiling : Screen against unrelated enzymes/receptors to rule out nonspecific interactions .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
Q. What computational tools enhance reaction design and mechanistic studies?
- Quantum chemical calculations : Optimize reaction pathways (Gaussian 09) for key steps like triazole cyclization, identifying transition states and intermediates .
- Machine learning : Train models on PubChem data to predict solvent/catalyst combinations for higher yields .
- Molecular dynamics : Simulate binding kinetics with biological targets (e.g., G-protein-coupled receptors) to guide mutagenesis experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
